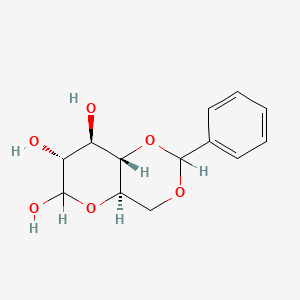

4,6-O-亚苄基-D-吡喃葡萄糖

描述

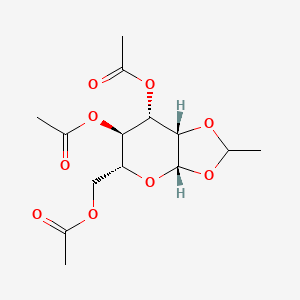

4,6-O-Benzylidene-D-glucopyranose is a derivative of benzaldehyde . It has a linear formula of C13H16O6 and a molecular weight of 268.269 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-glucopyranose is characterized by a molecular formula of C13H16O6 . The compound has a monoisotopic mass of 268.094696 Da . The compound’s structure includes 5 of 6 defined stereocentres .Physical And Chemical Properties Analysis

4,6-O-Benzylidene-D-glucopyranose has a molecular weight of 268.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a topological polar surface area of 88.4 Ų .科学研究应用

Photo-responsive Organogelators

Specific Scientific Field

This application falls under the field of Material Science , specifically in the development of photo-responsive organogelators .

Comprehensive Summary of the Application

A novel class of azobenzenes incorporating 4,6-O-protected sugars as photo-responsive organogelators has been developed . These organogelators can gel even at lower concentrations .

3. Methods of Application or Experimental Procedures The 4,6-O-butylidene/ethylidene/benzylidene β-D-glucopyranose gelator was functionalized with photo-responsive azobenzene moieties . The gelators were synthesized and characterized using different spectral techniques . The main driving force for the self-assembly is through cooperative interactions exhibited by the different groups viz., sugar hydroxyl (hydrogen bonding interaction), azobenzene (aromatic π–π interaction) and alkyl chain of the protecting group (van der Waals interaction) .

Results or Outcomes

The morphological study of the gels shows one-dimensional aggregated bundles and helical fibers . These organogelators have wide-range of applications as scaffolds for energy transfer, as drug delivery agents, self-healing materials, cosmetic additives, enzyme-immobilization matrices, oil recovery, tissue engineering etc .

Chemosensors

Specific Scientific Field

This application falls under the field of Chemical Sensing .

Comprehensive Summary of the Application

4,6-O-Benzylidene-D-glucopyranose can be used in the development of chemosensors . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.

3. Methods of Application or Experimental Procedures The exact methods of application in chemosensors would depend on the specific type of sensor being developed. However, it generally involves the incorporation of 4,6-O-Benzylidene-D-glucopyranose into a suitable framework that allows for the detection of specific chemical species .

Results or Outcomes

The outcomes of this application would be the development of chemosensors that can accurately detect specific chemical species. The exact results would depend on the specific sensor being developed .

Drug Delivery Systems

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Comprehensive Summary of the Application

4,6-O-Benzylidene-D-glucopyranose can be used in the development of drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents.

3. Methods of Application or Experimental Procedures The exact methods of application in drug delivery systems would depend on the specific system being developed. However, it generally involves the incorporation of 4,6-O-Benzylidene-D-glucopyranose into a suitable framework that allows for the targeted delivery and/or controlled release of therapeutic agents .

Results or Outcomes

The outcomes of this application would be the development of drug delivery systems that can accurately target specific areas of the body and control the release of therapeutic agents. The exact results would depend on the specific system being developed .

安全和危害

属性

IUPAC Name |

(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRUCXBTYDAQK-SFZUHQLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-O-Benzylidene-D-glucopyranose | |

CAS RN |

97232-16-1 | |

| Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

4,6‐Benzylidene‐protected mannosyl donors have emerged as efficient tools for the formation of 1,2‐

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

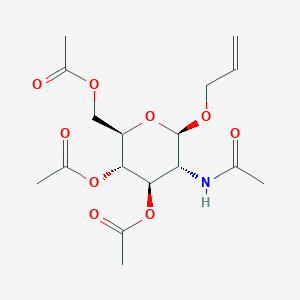

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)